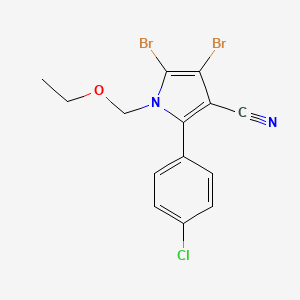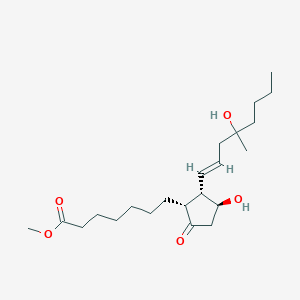
8-Epimisoprostol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Epimisoprostol is a synthetic analog of prostaglandin E1, which is a naturally occurring compound in the body. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is primarily known for its role in medical and pharmaceutical applications, particularly in the treatment of gastric ulcers and as a labor-inducing agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Epimisoprostol involves several steps, starting from commercially available starting materials. The key steps include the formation of the cyclopentane ring, introduction of the hydroxyl groups, and the formation of the ester linkage. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The production environment is strictly controlled to prevent contamination and ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Epimisoprostol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
8-Epimisoprostol has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic methods.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating gastric ulcers, inducing labor, and managing postpartum hemorrhage.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
8-Epimisoprostol exerts its effects by binding to prostaglandin receptors on target cells. This binding activates intracellular signaling pathways that lead to various physiological responses. For example, in the stomach, it reduces gastric acid secretion by inhibiting adenylate cyclase, which decreases cyclic AMP levels and proton pump activity. In the uterus, it induces contractions by increasing intracellular calcium levels .
Comparison with Similar Compounds
Misoprostol: Another prostaglandin E1 analog used for similar medical applications.
Dinoprostone: A naturally occurring prostaglandin E2 used for labor induction.
Carboprost: A synthetic prostaglandin F2α analog used to control postpartum hemorrhage
Uniqueness: 8-Epimisoprostol is unique in its specific stereochemistry, which can influence its binding affinity and activity at prostaglandin receptors. This makes it a valuable compound for studying the structure-activity relationships of prostaglandins and developing new therapeutic agents.
Properties
Molecular Formula |
C22H38O5 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl 7-[(1R,2S,3S)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18+,20+,22?/m1/s1 |
InChI Key |
OJLOPKGSLYJEMD-NXRIWZSXSA-N |
Isomeric SMILES |
CCCCC(C)(C/C=C/[C@@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


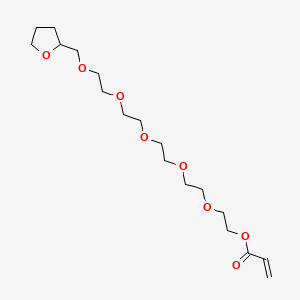
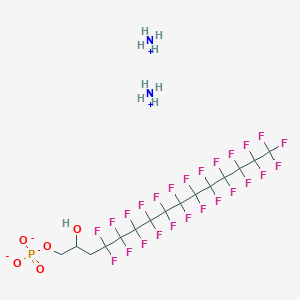
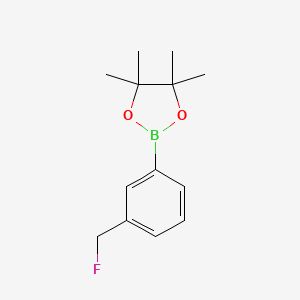
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201852.png)
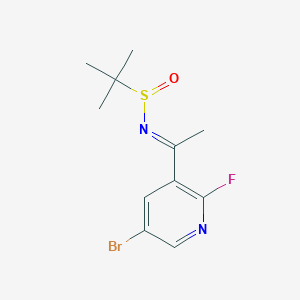
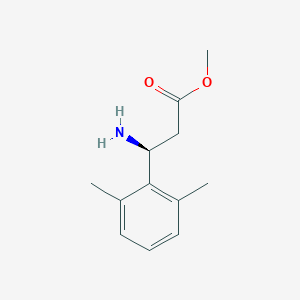
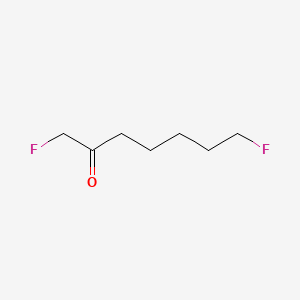

![trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol](/img/structure/B15201896.png)
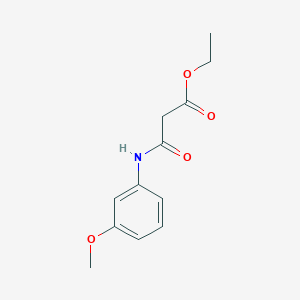
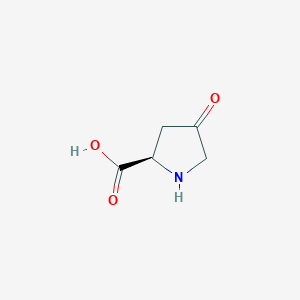
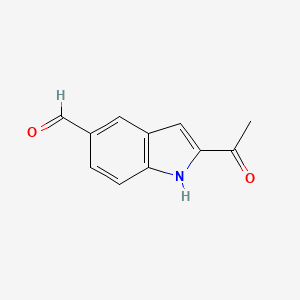
![(3aS,4S,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B15201925.png)
